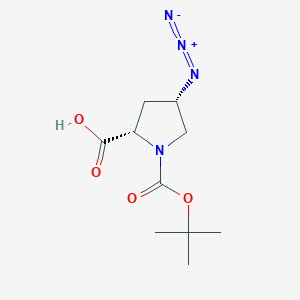

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEOWBJXFSZTJU-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477450 | |

| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-65-2 | |

| Record name | (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Azido-N-(tert-butoxycarbonyl)-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic Acid

Introduction

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid is a cornerstone chiral building block in modern medicinal chemistry and drug development.[1][][3] Its significance stems from a unique combination of structural features: a conformationally constrained pyrrolidine scaffold, specific cis stereochemistry at the 2 and 4 positions, a versatile azido group amenable to bioorthogonal "click chemistry," and a stable tert-butyloxycarbonyl (Boc) protecting group.[1][4][5] These attributes make it an invaluable synthon for creating novel peptide-based therapeutics, developing targeted drug delivery systems, and synthesizing complex bioactive molecules.[1][4]

This guide provides an in-depth, experience-driven walkthrough of the analytical methodologies required for the unambiguous structural and stereochemical confirmation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Analytical Strategy: A Multi-Technique Approach

The elucidation of this compound is not reliant on a single technique but rather on the convergent validation from several orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form an irrefutable body of evidence.

The logical workflow begins with confirming the presence of key functional groups and determining the overall molecular formula. Subsequently, a detailed map of the carbon-hydrogen framework is constructed. The final and most critical step is the confirmation of the specific (2S,4S) stereochemistry.

Caption: Workflow for structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is the first line of analysis. It is a rapid, non-destructive technique that provides immediate confirmation of the key functional groups. The presence or absence of the characteristic azide and carbonyl stretches is a critical go/no-go checkpoint before proceeding to more time-consuming analyses.

Trustworthiness: The diagnostic region of the IR spectrum (1600-3500 cm⁻¹) contains highly characteristic and intense absorption bands for the functional groups in our target molecule. An authentic sample must exhibit all expected peaks.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale & Comments |

| Azide (N₃) Asymmetric Stretch | 2100 - 2120 | A very strong, sharp, and highly diagnostic peak. Its presence is a primary indicator of successful azide incorporation.[6][7][8] |

| Carboxylic Acid C=O Stretch | 1700 - 1725 | Strong absorption. This peak is distinct from the Boc-carbamate carbonyl.[9][10] |

| Boc-Carbamate C=O Stretch | 1680 - 1700 | Strong absorption, typically at a slightly lower wavenumber than the carboxylic acid due to resonance effects from the nitrogen atom. |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | A very broad absorption band, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9] |

| Aliphatic C-H Stretches | 2850 - 3000 | Medium to strong absorptions corresponding to the sp³ C-H bonds in the pyrrolidine ring and Boc group. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and running a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance mode. Identify and label the key absorption bands as detailed in the table above.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry serves two primary purposes: it provides the exact molecular weight, confirming the elemental formula (C₁₀H₁₆N₄O₄, MW = 256.26 g/mol ), and its fragmentation pattern offers corroborating structural evidence.[1] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes premature fragmentation and readily shows the molecular ion.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) to within a few parts per million (ppm), providing an unambiguous elemental composition. The fragmentation pattern, particularly the characteristic loss of the Boc group, acts as an internal validation of the structure.[11]

| Ion / Fragment | Expected m/z (Positive Mode) | Rationale & Comments |

| [M+H]⁺ | 257.12 | The protonated molecular ion. Its accurate mass measurement is the primary objective. |

| [M+Na]⁺ | 279.10 | The sodium adduct, commonly observed in ESI-MS. |

| [M+H - C₄H₈]⁺ | 201.08 | Loss of isobutylene (56 Da) from the Boc group. This is a highly characteristic fragmentation pathway for Boc-protected amines and amino acids.[12][13] |

| [M+H - Boc]⁺ | 157.08 | Loss of the entire Boc group (100 Da). This fragment represents the 4-azidopyrrolidine-2-carboxylic acid core. |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive-ion mode ESI.

-

Chromatography (Optional but Recommended): Inject the sample onto a reverse-phase C18 column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). This step ensures sample purity is assessed simultaneously.

-

Mass Spectrometry: Analyze the column eluent via ESI-MS in positive ion mode.

-

Data Acquisition: Acquire spectra over a mass range of m/z 50-500. If the instrument has MS/MS capability, perform a product ion scan on the precursor ion [M+H]⁺ (m/z 257.1) to observe the characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for de novo structure elucidation. ¹H and ¹³C NMR provide a complete picture of the proton and carbon environments, while 2D NMR experiments (like COSY and HSQC) establish the connectivity between atoms, confirming the pyrrolidine ring structure and the positions of the substituents.

Trustworthiness: The chemical shifts, coupling constants (J-values), and integrations in ¹H NMR, along with the chemical shifts in ¹³C NMR, are highly sensitive to the local electronic and stereochemical environment. A full assignment of all signals that is consistent with the proposed structure provides the highest level of confidence.[14]

Caption: Key protons on the pyrrolidine ring.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Proton(s) | Expected δ (ppm) | Multiplicity | Integration | Rationale & Comments |

| COOH | 9.0 - 12.0 | broad s | 1H | The acidic proton, often broad and may exchange with trace D₂O. |

| H2 | ~4.4 | dd | 1H | Alpha to the carboxylic acid and the ring nitrogen, resulting in significant deshielding. Coupled to the two H3 protons. |

| H4 | ~4.1 | m | 1H | Attached to the carbon bearing the electronegative azide group. Its multiplicity arises from coupling to H3 and H5 protons. |

| H5 (a, b) | ~3.6 - 3.8 | m | 2H | Protons adjacent to the Boc-protected nitrogen. They are diastereotopic and will appear as complex multiplets. |

| H3 (a, b) | ~2.2 - 2.6 | m | 2H | Diastereotopic methylene protons. Their chemical shift is less influenced by electronegative groups compared to other ring protons. |

| Boc (-C(CH₃)₃) | ~1.45 | s | 9H | A characteristic sharp singlet for the nine equivalent methyl protons of the tert-butyl group. Its integration is a useful reference. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Carbon(s) | Expected δ (ppm) | Rationale & Comments |

| COOH | ~174 | Carbonyl carbon of the carboxylic acid.[15] |

| Boc C=O | ~154 | Carbonyl carbon of the carbamate. |

| Boc -C (CH₃)₃ | ~81 | Quaternary carbon of the Boc group. |

| C2 | ~60 | Carbon bearing the carboxylic acid. Deshielded by both the nitrogen and the carboxyl group. |

| C4 | ~60-62 | Carbon bearing the azide group. Deshielded by the electronegative azide. |

| C5 | ~45-48 | Carbon adjacent to the nitrogen. |

| C3 | ~35-38 | Pyrrolidine ring methylene carbon. |

| Boc -C(CH₃ )₃ | ~28 | The three equivalent methyl carbons of the Boc group. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Place the sample in the NMR spectrometer. After locking and shimming, acquire a standard ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY (to establish H-H couplings) and HSQC (to correlate protons directly to the carbons they are attached to) experiments to confirm all assignments.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While NMR can suggest the relative cis-stereochemistry, it cannot definitively prove the absolute (2S,4S) configuration or rule out the presence of the (2R,4R) enantiomer. Chiral HPLC is the gold standard for this purpose. It physically separates stereoisomers, allowing for their quantification.[16][17]

Trustworthiness: By running a racemic or diastereomeric standard (if available), the retention times for each stereoisomer can be established. Injection of the synthesized sample should result in a single major peak corresponding to the desired (2S,4S) isomer, providing a quantitative measure of diastereomeric and enantiomeric excess (d.e. and e.e.).

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for separating amino acid derivatives.[16][]

-

Method Development: Develop a separation method, typically in normal phase mode.

-

Mobile Phase: A mixture of hexane and isopropanol is a common starting point. A small amount of an acidic modifier (like trifluoroacetic acid) may be needed to improve the peak shape of the carboxylic acid.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the molecule absorbs (e.g., 210 nm).

-

-

Analysis:

-

Inject a standard of the desired (2S,4S) isomer to determine its retention time.

-

If a standard of the (2R,4R) enantiomer or the trans diastereomers is available, inject it to confirm peak separation and identification.

-

Inject the sample to be analyzed. The purity is calculated based on the relative peak areas.

-

Conclusion: Convergent Structural Proof

The definitive structural elucidation of this compound is achieved not by a single measurement, but by the seamless integration of data from multiple orthogonal techniques. FTIR confirms the presence of the requisite functional groups. High-resolution mass spectrometry validates the elemental composition. A complete and unambiguous assignment of ¹H and ¹³C NMR spectra establishes the molecular framework and relative stereochemistry. Finally, chiral HPLC provides quantitative proof of the absolute stereochemical integrity. This rigorous, multi-faceted approach embodies the principles of scientific integrity and provides the authoritative data required for researchers, scientists, and drug development professionals.

References

- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic

- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Deriv

- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ioniz

- Amino Acid Analysis Services. BOC Sciences.

- Matrix-isolation FTIR study of azidoacetone and azidoacetonitrile. AIP Publishing.

- 2D-IR spectroscopy of azide-labeled carbohydr

- FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm...

- 2D-IR spectroscopy of azide-labeled carbohydr

- Application Notes and Protocols for Chiral Pyrrolidine Deriv

- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment

- Representative FTIR of an inorganic and an organic azide shows that...

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

- (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid.

- (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid. Chem-Impex.

- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid | 132622-65-2. J&K Scientific.

- CAS 1018818-04-6 (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid. BOC Sciences.

- Amino Acid MS Analysis Service. BOC Sciences.

- (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid. Benchchem.

- Combin

- Spectroscopy of Carboxylic Acid Deriv

- Spectroscopy of Carboxylic Acid Deriv

- Spectroscopy of Carboxylic Acid Derivatives.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- Spectroscopy of Carboxylic Acid Deriv

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. FCKeditor - Resources Browser [vinoge.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. fiveable.me [fiveable.me]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid physical and chemical properties

An In-Depth Technical Guide to (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a synthetically versatile, non-canonical amino acid analog that has emerged as a powerful building block in medicinal chemistry, chemical biology, and material science. Its structure is strategically functionalized with a conformationally constrained cis-pyrrolidine scaffold, a tert-butyloxycarbonyl (Boc) protected amine for stability and orthogonal deprotection, a carboxylic acid for peptide coupling, and a bio-orthogonal azido group for click chemistry applications. This guide provides an in-depth analysis of its physicochemical properties, outlines robust protocols for its synthesis and subsequent chemical transformations, and explores its significant applications in the development of novel therapeutics and advanced biomaterials.

Introduction & Strategic Significance

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and FDA-approved drugs.[1] Its saturated, five-membered ring structure imparts conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible linear analogs. This compound, also known by synonyms such as Boc-cis-Pro(4-azido)-OH, capitalizes on this structural advantage.

The molecule's utility is derived from its trifunctional nature:

-

N-Boc Protected Amine : The tert-butyloxycarbonyl (Boc) group provides robust protection of the ring nitrogen, ensuring its stability across a wide range of reaction conditions while allowing for facile removal under acidic conditions.[2]

-

Carboxylic Acid : This functional group serves as a classical handle for standard amide bond formation, enabling its incorporation into peptide chains using well-established coupling chemistries.

-

C4-Azido Group : The azide moiety is the cornerstone of this reagent's versatility. It is a compact, stable, and bio-orthogonal functional group that can participate in highly efficient and specific ligation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[3] This allows for the precise conjugation of the pyrrolidine scaffold to other molecules, such as fluorescent dyes, polymers, or complex biological macromolecules.[3][4]

Physicochemical Properties

The compound is typically supplied as a white crystalline powder with a high degree of purity. Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 132622-65-2 | [3][5] |

| Molecular Formula | C₁₀H₁₆N₄O₄ | |

| Molecular Weight | 256.26 g/mol | [5] |

| Appearance | White crystalline powder | |

| Melting Point | 76-83 °C | [5] |

| Purity | ≥ 99% (by HPLC) | |

| Optical Rotation | [α]²⁰_D = -25 ± 2° (c=1 in MeOH) | |

| Storage Conditions | Store at 0 - 8 °C | [5] |

| IUPAC Name | (2S,4S)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | [3] |

| InChI Key | JZEOWBJXFSZTJU-BQBZGAKWSA-N | [3] |

Stability and Handling: The Boc protecting group confers significant stability to the molecule under various reaction conditions. It should be stored in a cool, dry place to maintain its integrity.[5]

Synthesis and Characterization

A common and reliable synthetic route to this compound starts from its readily available hydroxylated precursor, (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid. The stereochemistry at the C4 position is inverted during the reaction via an Sₙ2 mechanism.

Experimental Protocol: Synthesis

This two-step protocol is a self-validating system. The successful conversion of the hydroxyl group to a leaving group in Step 1 is a prerequisite for the successful azide substitution in Step 2.

Step 1: Activation of the Hydroxyl Group (Mesylation)

-

Rationale: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a mesylate. Methanesulfonyl chloride (MsCl) is an excellent reagent for this purpose.

-

Dissolve (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

-

Add triethylamine (Et₃N) (2.5 eq) to the solution. This base serves to neutralize the HCl generated during the reaction.

-

Add methanesulfonyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step 2: Nucleophilic Substitution with Azide

-

Rationale: The azide anion (N₃⁻) is an excellent nucleophile. It displaces the mesylate leaving group via an Sₙ2 reaction, which results in the inversion of stereochemistry at the C4 carbon, yielding the desired (4S) configuration.

-

Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 12-18 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.

Synthetic Workflow Diagram

Caption: Synthetic pathway from the hydroxyl precursor to the final azido product.

Characterization

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected around 2100 cm⁻¹, which is characteristic of the azide (N=N⁺=N⁻) asymmetric stretching vibration.

-

¹H NMR: The proton spectrum will show distinct signals for the pyrrolidine ring protons, with the proton at C4 (adjacent to the azide) appearing as a multiplet. The large tert-butyl signal (9H) will be a prominent singlet around 1.4 ppm.

-

¹³C NMR: The carbon spectrum will show a signal for the C4 carbon bonded to the azide group in the range of 50-60 ppm.

-

Mass Spectrometry (MS): ESI-MS will show the expected [M-H]⁻ or [M+Na]⁺ ions, confirming the molecular weight of 256.26 g/mol .

Key Chemical Transformations

The true power of this molecule lies in the selective reactivity of its functional groups. The azide and carboxylic acid can be addressed independently to build complex molecular architectures.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Rationale: This "click" reaction is exceptionally efficient and specific, forming a stable 1,4-disubstituted 1,2,3-triazole ring. It proceeds under mild conditions and is tolerant of many other functional groups, making it ideal for bioconjugation.[3]

-

In a suitable vial, dissolve this compound (1.0 eq) and a terminal alkyne-containing molecule (1.1 eq) in a 1:1 mixture of t-BuOH and water.

-

Add sodium ascorbate (0.3 eq) from a freshly prepared aqueous solution. This acts as a reducing agent to keep the copper in its active Cu(I) state.

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

-

Stir the reaction vigorously at room temperature for 4-12 hours.

-

Upon completion, the product can be isolated by filtration or extraction depending on its solubility.

Protocol 2: Amide Bond Formation

-

Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, facilitating rapid and efficient amide bond formation with a primary or secondary amine while minimizing the risk of racemization at the chiral centers.

-

Dissolve this compound (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

-

Add the desired amine component (1.2 eq).

-

Stir the reaction at room temperature for 2-6 hours.

-

Work-up typically involves dilution with ethyl acetate and washing with aqueous solutions to remove DMF and excess reagents, followed by purification.

Reaction Pathways Diagram

Caption: Key orthogonal reaction pathways of the azido and carboxylic acid groups.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool across several scientific disciplines.

-

Drug Development: It is a key building block for synthesizing novel therapeutic agents.[3][4] Its constrained pyrrolidine core can be used to create peptidomimetics with improved stability and defined conformations, leading to higher potency and selectivity for targets like proteases or protein-protein interactions.

-

Bioconjugation: Researchers use this molecule to link peptides or small molecules to larger biomolecules like antibodies or proteins.[3][4] This is crucial for developing targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where the pyrrolidine linker can be precisely attached to a payload via click chemistry.[4]

-

Chemical Biology: The ability to "click" this amino acid analog onto probes or surfaces makes it instrumental for studying biological processes at the molecular level.[3][4] It can be incorporated into peptides to track their localization within cells or to identify their binding partners.

-

Material Science: The compound's properties are exploited in creating functionalized polymers and materials.[2][3][4] For instance, it can be attached to polymer backbones to introduce chirality or to create surfaces with specific biocompatible or binding properties.[2][4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize a culture of safety. While this compound is generally stable, the presence of an azide functional group warrants specific precautions.

-

General Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7] Avoid contact with skin and eyes.[6][7]

-

Azide-Specific Precautions: Organic azides are potentially energetic compounds.

-

Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

-

Avoid contact with heavy metals (e.g., lead, copper, silver, mercury) outside of controlled catalytic reactions, as this can form shock-sensitive metal azides. Use non-metal spatulas for handling.

-

Avoid excessive heat, friction, or mechanical shock.

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated molecular tool that bridges synthetic chemistry with biology and material science. Its well-defined stereochemistry, orthogonal protecting groups, and bio-orthogonal reactive handle provide researchers with a reliable and versatile platform for innovation. From constructing complex peptide-based drugs to designing advanced functional materials, this compound is a cornerstone for developing next-generation chemical technologies.

References

-

(2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid - PubChem. [Link]

-

Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid - PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Molecules. [Link]

-

(2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid - PubChem. [Link]

-

(2S,4S-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid - BU CyberSec Lab. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. vinoge.com [vinoge.com]

- 5. (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid | 132622-65-2 [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

(2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid CAS number 132622-65-2

An In-Depth Technical Guide to (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid (CAS 132622-65-2)

Abstract

This compound is a conformationally constrained, non-proteinogenic amino acid that has emerged as a pivotal building block in medicinal chemistry and chemical biology. Its unique architecture, featuring a cis-stereochemistry between the C2 carboxylic acid and the C4 azido group, offers profound control over peptide secondary structures. The presence of a bioorthogonal azido handle makes it an invaluable tool for the site-specific introduction of functionalities via click chemistry. This guide provides an in-depth exploration of its synthesis, physicochemical properties, conformational influence, and applications, offering both theoretical insights and practical, field-proven protocols for its use.

Introduction and Strategic Value

Proline and its derivatives are unique among amino acids due to the conformational rigidity imposed by their cyclic structure, which critically influences the backbone torsion angles of peptides.[1] this compound, a 4-substituted proline analog, leverages this inherent rigidity while introducing two key synthetic handles: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the versatile azide moiety.[2][3]

The strategic value of this compound lies in its dual capacity:

-

Conformational Control: The stereochemistry at the C4 position profoundly impacts the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond.[4]

-

Bioorthogonal Reactivity: The azido group is chemically stable under most peptide synthesis conditions yet can be selectively reacted with alkynes or cyclooctynes, enabling precise molecular engineering.[3][5]

This combination makes it a superior tool for designing sophisticated peptidomimetics, developing targeted drug delivery systems, and creating novel biomaterials.[2][6]

Physicochemical and Structural Properties

A comprehensive understanding of the compound's properties is essential for its effective handling, reaction setup, and integration into synthetic workflows.

Chemical Structure

The structure is defined by a pyrrolidine ring with specific stereochemistry at the C2 and C4 positions.

Caption: Structure of this compound.

Data Summary

| Property | Value | Reference(s) |

| CAS Number | 132622-65-2 | [3][7] |

| Molecular Formula | C₁₀H₁₆N₄O₄ | [3] |

| Molecular Weight | 256.26 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 76-83 °C | [8] |

| Optical Rotation | [α]D²⁰ = -25 ± 2º (c=1 in MeOH) | [3] |

| Purity | ≥99% (HPLC) | [3] |

| Storage | 0 - 8 °C, protect from heat | [8] |

| IUPAC Name | (2S,4S)-4-azido-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | [7] |

Synthesis and Mechanistic Causality

The most efficient and stereoselective synthesis of this compound starts from the readily available precursor, (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (trans-Boc-Hyp-OH). The key transformation is a nucleophilic substitution at the C4 position that proceeds with complete inversion of stereochemistry.

The Mitsunobu Reaction: A Field-Proven Protocol

The Mitsunobu reaction is the method of choice for this transformation due to its reliability and mild conditions, which are compatible with the Boc protecting group.[9] The reaction involves the activation of the secondary alcohol with a phosphine-azodicarboxylate adduct, followed by an Sₙ2 attack by the azide nucleophile.[9][10]

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol:

-

Preparation: To a solution of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

-

Nucleophile Addition: Add diphenylphosphoryl azide (DPPA, 1.5 eq) to the cooled solution. Insight: DPPA serves as a safe and efficient source of the azide nucleophile, avoiding the use of potentially explosive hydrazoic acid.[11]

-

Initiation: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature remains below 5 °C. Causality: The slow addition is critical to control the exothermic reaction and prevent the formation of side products. The reaction mixture will typically turn from colorless to a yellow or orange hue.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Trustworthiness: This aqueous wash removes the acidic byproducts and unreacted DPPA.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude product contains triphenylphosphine oxide and the reduced hydrazinedicarboxylate, which are major byproducts of the Mitsunobu reaction.[12] Purify via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure product.

-

Reactivity, Applications, and Conformational Logic

The utility of this compound is rooted in the distinct functionalities of its azido group and its influence on peptide structure.

The Azido Group: A Gateway for Bioconjugation

The azide is a premier bioorthogonal handle, enabling covalent modification via "click chemistry."[3] The most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[13]

Caption: Workflow for a typical CuAAC "click" reaction.

Self-Validating CuAAC Protocol:

This protocol is designed for robust bioconjugation in aqueous media.[14][15]

-

Stock Solutions:

-

Azidoproline Compound: 10 mM in DMSO or an appropriate buffer.

-

Alkyne-modified Molecule: 10 mM in DMSO or buffer.

-

CuSO₄: 20 mM in water.

-

THPTA (ligand): 100 mM in water. Insight: The water-soluble ligand THPTA stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation and protecting biomolecules from damage.[15]

-

Sodium Ascorbate: 100 mM in water (prepare fresh).

-

-

Reaction Assembly: In a microcentrifuge tube, combine in the following order:

-

Buffer (e.g., potassium phosphate, pH 7) to bring to the final volume.

-

Alkyne-modified molecule (to a final concentration of e.g., 100 µM).

-

Azidoproline compound (to a final concentration of e.g., 200 µM, 2 eq).

-

Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction (to a final Cu(I) concentration of 250 µM).

-

-

Initiation & Incubation: Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of 5 mM). Mix gently and incubate at room temperature for 1-4 hours.

-

Analysis and Purification: The reaction can be analyzed by LC-MS or SDS-PAGE (for proteins). Purification is application-dependent and may involve HPLC, dialysis, or spin filtration to remove the catalyst and excess reagents.

Conformational Influence: The "Azido Gauche Effect"

The true expertise in using this compound lies in understanding its structural impact. The electronegative azide at the C4 position induces a powerful stereoelectronic interaction known as the "azido gauche effect."[11][16]

-

Mechanism: This effect describes a hyperconjugative interaction between the C-H bonding orbitals on the pyrrolidine ring and the antibonding (σ*) orbital of the C-N₃ bond. This interaction is maximized when the bonds are in a gauche (dihedral angle of ~60°) arrangement.[2]

-

Structural Consequence: For the (4S) stereoisomer (as in our target compound), this effect forces the azide into a pseudo-axial position, which strongly favors a C(4)-endo ring pucker.[16][17]

-

Peptide Impact: An endo ring pucker is sterically more compatible with a cis conformation of the preceding Xaa-Pro peptide bond.[18] Consequently, incorporating (2S,4S)-4-azidoproline into a peptide sequence increases the population of the cis amide bond isomer, providing a powerful tool to stabilize specific secondary structures like β-turns.[1][4]

Safety and Handling

Professional diligence requires strict adherence to safety protocols.

-

Hazard Identification: The compound is classified as a skin irritant (H315) and causes serious eye irritation (H319).

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Azides, as a class, can be energetic; while this compound is generally stable, avoid excessive heat, shock, or friction.

-

Storage: Store in a tightly sealed container in a refrigerator at 0-8 °C.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple amino acid derivative. It is a sophisticated molecular tool that offers chemists and biologists precise control over molecular architecture and function. By understanding the causality behind its synthesis (Mitsunobu inversion), its reactivity (bioorthogonal click chemistry), and its structural influence (the azido gauche effect), researchers can unlock its full potential in the rational design of next-generation therapeutics, advanced probes, and functional materials.

References

-

Gómez-Vidal, J. A., & Silverman, R. B. (2001). Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors. Organic Letters, 3(16), 2481–2484. [Link]

-

Sonntag, L. S., Schweizer, S., Ochsenfeld, C., & Wennemers, H. (2006). The "azido gauche effect"--implications for the conformation of azidoprolines. Journal of the American Chemical Society, 128(45), 14697–14703. [Link]

-

J&K Scientific. (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid | 132622-65-2. [Link]

-

ResearchGate. The “Azido Gauche Effect”Implications for the Conformation of Azidoprolines | Request PDF. [Link]

-

Semantic Scholar. Azidoprolines - Conformation Directing Amino Acids and Sites for Functionalization. [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

- Gessner, V. H., & Wennemers, H. (2008). Azidoprolines as conformationally constrained probes for the PPII helix. Chimia, 62(11), 916-919.

-

Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(35), 11047-11056. [Link]

-

Horvath, A., De, S., & Vondrasek, J. (2014). Impact of azaproline on Peptide conformation. Journal of Peptide Science, 20(4), 264-273. [Link]

-

Davies, J. S., Morton, D., & Raines, R. T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6031-6043. [Link]

-

Bioclone Inc. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Hodges, J. A., & Raines, R. T. (2016). 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioconjugation. Organic & Biomolecular Chemistry, 14(4), 1294-1298. [Link]

- Google Patents.

-

Kelleher, F., & Ó Proinsias, K. (2010). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Letters in Organic Chemistry, 7(1), 6-10. [Link]

-

J&K Scientific. (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid | 132622-65-2. [Link]

Sources

- 1. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. FCKeditor - Resources Browser [vinoge.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jk-sci.com [jk-sci.com]

- 8. (2S,4S)-Boc- 4-azido-pyrrolidine-2-carboxylic acid | 132622-65-2 [sigmaaldrich.com]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. 4 R - and 4 S -iodophenyl hydroxyproline, 4 R -pentynoyl hydroxyproline, and S -propargyl-4-thiolphenylalanine: conformationally biased and tunable am ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02473K [pubs.rsc.org]

- 11. The "azido gauche effect"-implications for the conformation of azidoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. bioclone.net [bioclone.net]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review of Azido-Functionalized Proline Analogs: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline's unique cyclic structure imparts significant conformational constraints on peptides and proteins, making it a critical residue in protein folding, stability, and molecular recognition. The strategic introduction of an azido (–N₃) group onto the proline ring creates a versatile chemical handle, transforming this natural amino acid into a powerful tool for chemical biology, peptide science, and drug discovery. This guide provides a comprehensive technical overview of azido-functionalized proline analogs, detailing their synthesis, profound impact on peptide conformation, and extensive applications via bioorthogonal "click" chemistry. We will explore the causality behind synthetic strategies, provide field-proven experimental protocols, and illustrate key concepts with detailed diagrams to empower researchers in leveraging these unique building blocks for advanced applications.

Introduction: The Strategic Imperative for Azido-Functionalization of Proline

The imino acid proline is unique among the canonical amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen. This structure restricts the backbone dihedral angle (φ) and significantly influences the cis-trans isomerization of the preceding peptide bond, a critical equilibrium in protein folding and function[1]. Proline-rich motifs are essential for the structure of proteins like collagen and for mediating a vast number of protein-protein interactions (PPIs)[2].

The introduction of a functional group onto the proline ring offers a powerful method to modulate these properties and introduce novel functionalities. The azide group is an ideal candidate for this purpose due to several key advantages:

-

Bioorthogonality: The azide is nearly abiotic and does not react with biological functional groups, making it an inert handle in complex biological systems.

-

"Click" Chemistry Handle: It is the premier functional group for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions[3][4][5].

-

Stereoelectronic Effects: As a compact, electron-withdrawing group, the azide substituent profoundly influences the pyrrolidine ring pucker and, consequently, the cis-trans amide bond equilibrium, allowing for precise conformational control of peptides[6][7].

This guide will delve into the synthesis of key azidoproline analogs and their transformative applications, providing both the foundational knowledge and practical methodologies for their use.

Synthesis of Azido-Proline Analogs: A Tale of Stereochemical Control

The most common and versatile route to azidoproline analogs begins with the readily available and relatively inexpensive hydroxyproline (Hyp) stereoisomers. The key transformation is the stereospecific conversion of the hydroxyl group to an azide, which is typically achieved with inversion of configuration via an Sₙ2 reaction.

The Mitsunobu Reaction: A Field-Proven Approach

The Mitsunobu reaction is the cornerstone for synthesizing azidoprolines from their hydroxyproline precursors.[8][9] This method is favored for its high efficiency and predictable stereochemical outcome (inversion). The causality for its success lies in the in situ activation of the hydroxyl group by a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to form a good leaving group, which is then displaced by the azide nucleophile. Diphenylphosphoryl azide (DPPA) is often used as a safe and effective azide source.[10]

A typical synthetic workflow is illustrated below. The choice of starting material—for example, (2S,4R)-Hydroxyproline (trans-Hyp) versus (2S,4S)-Hydroxyproline (cis-Hyp)—directly dictates the stereochemistry of the final azidoproline product.

Caption: Synthesis of (4S)-Azidoproline via Mitsunobu inversion.

Summary of Synthetic Approaches

The choice of synthetic route depends on the desired stereoisomer and the available starting materials. The following table summarizes common, high-yielding preparations reported in the literature.

| Target Compound | Starting Material | Key Reagents | Typical Yield | Reference |

| cis-4-Azido-L-proline | trans-4-Hydroxy-L-proline | DPPA, PPh₃, DIAD | >90% | [8],[9] |

| trans-4-Azido-L-proline | cis-4-Hydroxy-L-proline | DPPA, PPh₃, DIAD | >90% | [8][9] |

| cis-3-Azido-L-proline | trans-3-Hydroxy-L-proline | DPPA, PPh₃, DIAD | High | [8],[9] |

| trans-3-Azido-L-proline | cis-3-Hydroxy-L-proline | DPPA, PPh₃, DIAD | High | [8],[9] |

Experimental Protocol: Synthesis of Fmoc-(2S,4S)-4-azido-L-proline

This protocol describes a validated, multi-step synthesis starting from commercially available N-Boc-(2S,4R)-hydroxyproline.

Step 1: Methyl Esterification

-

Dissolve N-Boc-(2S,4R)-hydroxyproline (1.0 eq) in a 2:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq) dropwise until a persistent yellow color is observed.

-

Quench the reaction by adding a few drops of acetic acid.

-

Concentrate the mixture in vacuo to yield N-Boc-(2S,4R)-Hyp-OMe, which is used in the next step without further purification.

Step 2: Mitsunobu Azidation (Inversion of Stereochemistry)

-

Dissolve N-Boc-(2S,4R)-Hyp-OMe (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The solution will turn from colorless to a milky white suspension.

-

Add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture and purify by silica gel chromatography to yield N-Boc-(2S,4S)-4-azido-L-proline methyl ester. A high yield is expected.[9]

Step 3: Saponification and Fmoc Protection

-

Dissolve the azido-proline methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.

-

Acidify the solution to pH ~3 with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer, concentrate in vacuo, and then perform a standard Fmoc protection on the free amine to yield the final product, Fmoc-(2S,4S)-4-azido-L-proline, suitable for solid-phase peptide synthesis (SPPS).

Applications in Peptide Science and Drug Discovery

The true power of azidoproline lies in its application. The azide handle opens a gateway to a vast array of modifications and structural constraints that are invaluable in modern research.

Bioorthogonal "Click" Chemistry: The Workhorse Application

Azidoproline is a premier building block for "click" chemistry, a term that describes reactions that are high-yielding, stereospecific, and biocompatible.[5][11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The CuAAC reaction is the most prominent click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[][13] The reaction is typically catalyzed by a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[13][14] The triazole ring is exceptionally stable and can act as a peptide bond isostere.[3]

Caption: Simplified mechanism of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) For applications in living systems where copper toxicity is a concern, SPAAC provides a metal-free alternative.[4] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts rapidly with azides without the need for a catalyst. The kinetics are generally slower than CuAAC but offer superior biocompatibility.[4][15]

Protocol: CuAAC Modification of an Azidoproline-Containing Peptide on Resin

-

Synthesize the peptide on a solid support, incorporating Fmoc-azidoproline at the desired position using standard SPPS protocols.

-

Swell the resin-bound peptide in DMF.

-

Prepare a "click" solution containing the alkyne-functionalized molecule (5-10 eq), CuSO₄ (0.1 eq), and sodium ascorbate (0.5 eq) in a DMF/water mixture.

-

Add the click solution to the resin and agitate at room temperature for 2-6 hours.

-

Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents.

-

Cleave the peptide from the resin and purify by HPLC.

Peptide Stapling: Enforcing Helical Conformation

Many PPIs are mediated by α-helical domains, which are often unstable when isolated as short peptides. "Stapling" involves creating a covalent brace across one or more turns of a helix to enforce this conformation, thereby increasing target affinity, proteolytic resistance, and cell permeability.[17][18]

Azidoproline is an excellent tool for this application. By incorporating an azidoproline and an amino acid with an alkyne-containing side chain (e.g., propargylglycine) at i and i+4 or i+7 positions, an intramolecular CuAAC reaction can be performed to create a stable triazole-based staple.[19][20]

Caption: Workflow for creating a triazole-stapled peptide.

Conformational Control: The Stereoelectronic Influence of the Azide

Beyond its role as a chemical handle, the azide group itself is a powerful modulator of proline's intrinsic conformational preferences. The electron-withdrawing nature of the azide at the C4 position influences the pyrrolidine ring pucker.

-

(4R)-Azidoproline: The azide in the R configuration at C4 promotes an exo ring pucker. This pucker pre-organizes the backbone to favor a trans peptide bond.[7] In polyproline sequences, this strongly stabilizes the left-handed polyproline II (PPII) helix, the characteristic structure of collagen.[2][6]

-

(4S)-Azidoproline: Conversely, the S configuration favors an endo pucker, which is more compatible with a cis peptide bond and can destabilize the PPII helix.[2][7]

This stereoelectronic control is a subtle but powerful tool. By choosing the correct azidoproline stereoisomer, researchers can rationally design peptides with specific, predetermined secondary structures, which is critical for mimicking native protein domains or developing constrained peptidomimetics.

Caption: Influence of azide stereochemistry on ring pucker and peptide conformation.

Future Perspectives and Conclusion

Azido-functionalized proline analogs have transitioned from niche chemical curiosities to indispensable tools in the modern life sciences laboratory. Their robust synthesis and versatile reactivity have powered innovations in peptide-based drug design, protein engineering, and materials science.[6][21]

Future research will likely focus on expanding the toolkit of functionalized prolines, developing novel bioorthogonal reactions beyond the azide-alkyne cycloaddition, and applying these building blocks to more complex biological problems, such as in-cell protein labeling and the development of next-generation constrained peptide therapeutics.[22][23] The principles of stereoelectronic control and bioorthogonal chemistry, so elegantly embodied by azidoproline, will continue to provide a rational foundation for designing molecules to probe and manipulate biological systems with ever-increasing precision.

References

-

Title: Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors Source: PubMed URL: [Link]

-

Title: Short, Highly Efficient Syntheses of Protected 3-Azido- and 4-Azidoproline and Their Precursors Source: Organic Letters URL: [Link]

-

Title: Clickable Polyprolines from Azido-proline N-Carboxyanhydride Source: ACS Polymers Au URL: [Link]

-

Title: Clickable Polyprolines from Azido-proline N-Carboxyanhydride Source: PMC URL: [Link]

-

Title: Synthesis of Peptides Containing Proline Analogues Source: Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. URL: [Link]

-

Title: Stereo-random synthesis of highly functionalized proline analogues by azomethine cycloaddition Source: PubMed URL: [Link]

-

Title: Diastereoselective Synthesis of Highly Functionalized Proline Derivatives Source: MDPI URL: [Link]

-

Title: Strategy and Effects of Polyproline Peptide Stapling by Copper(I)‐Catalyzed Alkyne‐Azide Cycloaddition Reaction Source: ChemBioChem URL: [Link]

-

Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: PMC URL: [Link]

-

Title: Click Chemistry in Peptide-Based Drug Design Source: ResearchGate URL: [Link]

-

Title: Azido Amino Acids and Click Chemistry Builiding Blocks Source: Aapptec Peptides URL: [Link]

-

Title: Conformational landscape of substituted prolines Source: PMC URL: [Link]

-

Title: Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition Source: Current Protocols in Protein Science URL: [Link]

-

Title: Collagen labelling with an azide-proline chemical reporter in live cells Source: ResearchGate URL: [Link]

-

Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: Journal of the American Chemical Society URL: [Link]

-

Title: Proline Analogues | Request PDF Source: ResearchGate URL: [Link]

-

Title: Click Chemistry in Peptide Synthesis Source: LifeTein URL: [Link]

-

Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation" Source: Jena Bioscience URL: [Link]

-

Title: Stapled peptides: targeting protein-protein interactions in drug development Source: Open Exploration Publishing URL: [Link]

-

Title: Alkenyl Amino Acids for Stapled Peptides Source: AAPPTec URL: [Link]

-

Title: Click Chemistry Peptides Source: QYAOBIO URL: [Link]

-

Title: Click Chemistry for Cyclic Peptide Drug Design Source: PubMed URL: [Link]

-

Title: Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition Source: PMC URL: [Link]

-

Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: [Link]

-

Title: Impact of azaproline on Peptide conformation Source: PubMed URL: [Link]

-

Title: Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction Source: ScienceDirect URL: [Link]

-

Title: Impact of Azaproline on Peptide Conformation | Request PDF Source: ResearchGate URL: [Link]

- Title: Proline-locked stapled peptides and uses thereof Source: Google Patents URL

-

Title: Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen Source: PubMed URL: [Link]

-

Title: N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification Source: NIH URL: [Link]

-

Title: Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances Source: ResearchGate URL: [Link]

-

Title: Solid-Phase Synthesis Utilizing Azido-alpha-Amino Acids: Reduction of Azido-Protected Proline Source: ResearchGate URL: [Link]

-

Title: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides Source: PubMed URL: [Link]

-

Title: Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids Source: PubMed URL: [Link]

-

Title: Conformational studies on peptides with proline in the right-handed alpha-helical region Source: PubMed URL: [Link]

-

Title: Analogs of Proline Source: Anaspec URL: [Link]

-

Title: The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states Source: PubMed URL: [Link]

Sources

- 1. The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifetein.com [lifetein.com]

- 5. qyaobio.com [qyaobio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. peptide.com [peptide.com]

- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 14. jenabioscience.com [jenabioscience.com]

- 15. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 17. peptide.com [peptide.com]

- 18. html.rhhz.net [html.rhhz.net]

- 19. Strategy and Effects of Polyproline Peptide Stapling by Copper(I)-Catalyzed Alkyne-Azide Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. explorationpub.com [explorationpub.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of the Boc Protecting Group in Modern Pyrrolidine Synthesis: A Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its successful incorporation into complex molecular architectures, however, is critically dependent on the strategic use of protecting groups to modulate the reactivity of the pyrrolidine nitrogen. Among the arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone of modern pyrrolidine synthesis. This in-depth technical guide provides a comprehensive analysis of the multifaceted role of the Boc protecting group, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern its application. We will explore its strategic deployment in directing stereochemistry, enabling regioselective functionalization, and facilitating complex, multi-step synthetic campaigns. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the Boc group in the synthesis of novel pyrrolidine-containing therapeutics.

The Indispensable Role of Amine Protection in Pyrrolidine Chemistry

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center, which, if left unprotected, can lead to a myriad of undesired side reactions, including N-alkylation, N-acylation, and interference with base-sensitive reagents.[3] Protecting the pyrrolidine nitrogen is therefore a critical first step in most synthetic routes. The ideal protecting group should be:

-

Easy to install and remove: The protection and deprotection steps should proceed in high yield under mild conditions.

-

Stable to a wide range of reaction conditions: It must withstand the reagents and conditions used to modify other parts of the molecule.

-

Orthogonal to other protecting groups: In complex syntheses, it is often necessary to selectively remove one protecting group while others remain intact.[4][5]

The tert-butoxycarbonyl (Boc) group fulfills these criteria exceptionally well, making it a workhorse in organic synthesis.[5]

The Boc Group: A Profile of Versatility and Control

The Boc group is typically introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][7] The resulting carbamate is significantly less nucleophilic and basic than the parent amine.

Mechanism of Boc Protection

The protection mechanism involves the nucleophilic attack of the pyrrolidine nitrogen on one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate expels a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium salt to yield the N-Boc-pyrrolidine.[7]

Caption: Boc Protection Mechanism.

The Acid-Labile Nature of the Boc Group: A Key Strategic Advantage

A defining feature of the Boc group is its lability under acidic conditions.[4][8] This allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[4][9]

The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][10] The mechanism proceeds via protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free pyrrolidine amine.[8][10]

Caption: Asymmetric Lithiation of N-Boc-Pyrrolidine.

Directing Cyclization Reactions

In the synthesis of pyrrolidine rings from acyclic precursors, the Boc group plays a crucial role in facilitating the key cyclization step. For instance, in the enantioselective synthesis of Anisomycin, the cyclization of an acyclic alcohol precursor is achieved via an intramolecular Williamson ether synthesis to form the Boc-protected pyrrolidine intermediate. [11][12]The presence of the Boc group is thought to influence the conformation of the acyclic precursor, predisposing it to cyclization.

Practical Applications in Drug Synthesis: Case Studies

The strategic importance of the Boc group is best illustrated through its application in the synthesis of marketed drugs.

Synthesis of Grazoprevir and Glecaprevir Precursors

The synthesis of precursors for the hepatitis C virus (HCV) protease inhibitors Grazoprevir and Glecaprevir commences with commercially available Boc-protected trans-4-hydroxy-L-proline. [11]The Boc group serves to protect the pyrrolidine nitrogen while the hydroxyl and carboxylic acid functionalities are manipulated through esterification and oxidation. [11]

Synthesis of Ertapenem and Meropenem Building Blocks

The synthesis of key intermediates for the carbapenem antibiotics Ertapenem and Meropenem often starts from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. A common synthetic route involves the introduction of a Boc protecting group after esterification of the carboxylic acid. [11]This allows for subsequent modifications to the pyrrolidine ring without interference from the nucleophilic nitrogen.

Experimental Protocols

General Protocol for Boc Protection of Pyrrolidine

Materials:

-

Pyrrolidine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) or Sodium Hydroxide (1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve pyrrolidine (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise to the stirred pyrrolidine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-pyrrolidine.

-

Purify the product by flash column chromatography if necessary.

General Protocol for Acid-Catalyzed Boc Deprotection

Materials:

-

N-Boc-pyrrolidine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10-20 equiv) or 4 M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure (using TFA):

-

Dissolve the N-Boc-pyrrolidine derivative (1.0 equiv) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (10-20 equiv) dropwise to the stirred solution. [13]4. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. [13]5. Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

The resulting residue, the trifluoroacetate salt of the pyrrolidine, can be used directly or neutralized by washing with a saturated solution of NaHCO₃.

Procedure (using HCl in dioxane):

-

Dissolve the N-Boc-pyrrolidine derivative (1.0 equiv) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add 4 M HCl in 1,4-dioxane (excess) to the solution. [8]3. Stir the reaction at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

-

If a precipitate forms, collect the solid by filtration and wash with diethyl ether. [8]5. Dry the solid under vacuum to yield the pyrrolidine hydrochloride salt. [8]

Data Summary

| Protecting Group | Cleavage Condition | Key Advantages | Potential Side Reactions |

| Boc | Acid-labile (e.g., TFA, HCl) [4] | Orthogonal to Cbz and Fmoc; widely used in both solution and solid-phase synthesis. [4] | Alkylation of nucleophilic residues by the tert-butyl cation. [4] |

| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) [4] | Robust; orthogonal to Boc and Fmoc. [4] | Incompatible with other reducible functional groups. |

| Fmoc | Base-labile (e.g., piperidine) | Orthogonal to Boc and Cbz; cornerstone of solid-phase peptide synthesis. | Potential for side reactions with base-sensitive functionalities. |

Conclusion

The tert-butoxycarbonyl protecting group is far more than a simple placeholder in pyrrolidine synthesis. Its unique combination of stability and controlled, acid-catalyzed removal provides chemists with a powerful tool to orchestrate complex synthetic sequences. [4][5]The ability of the Boc group to direct stereochemistry and enable regioselective transformations underscores its indispensable role in the modern drug discovery landscape. [14][15]A thorough understanding of its properties, mechanisms of action, and strategic applications is essential for any scientist engaged in the synthesis of novel pyrrolidine-containing therapeutic agents.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

-

advantages and disadvantages of Boc versus Cbz protecting group. Benchchem.

-

A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. Benchchem.

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

-

3-Acetyl-1-Boc-pyrrolidine in Drug Discovery: A Technical Guide to Derivatives and Analogs. Benchchem.

-

Application Notes and Protocols: N-Boc-D-prolinol in the Synthesis of Pyrrolidine-Based Organocatalysts. Benchchem.

-

(S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery. Benchchem.

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.

-

N-Boc-3-pyrrolidinone synthesis. ChemicalBook.

-

Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.

-

Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal.

-

Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.

-

Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. ACS Publications.

-

Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. Google Patents.

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

-

Pyrrolidine synthesis. Organic Chemistry Portal.

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

-

Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. shunxiang.

-

BOC Protection and Deprotection. J&K Scientific LLC.

-

What is the protection of BOC in organic synthesis processes? Quora.

-

Boc-Protected Amino Groups. Organic Chemistry Portal.

-

Boc Protecting Group for Amines. Chemistry Steps.

-

Amine Protection and Deprotection. Master Organic Chemistry.

-

The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. Benchchem.

-

tert-Butyloxycarbonyl protecting group. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. mdpi.com [mdpi.com]

- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Commercial Sourcing and Application of (2S,4S)-1-Boc-4-azidopyrrolidine-2-carboxylic acid

Abstract